molecular formula C24H23N5 B12592132 N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) CAS No. 651048-19-0

N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)

Cat. No.: B12592132
CAS No.: 651048-19-0
M. Wt: 381.5 g/mol
InChI Key: QUJQNGRJCXHQEY-UHFFFAOYSA-N
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Description

N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) (CAS: 3283-07-6) is a polyaromatic diamine featuring two benzene-1,2-diamine units linked via a 1,4-phenylene bridge. This compound is synthesized through condensation reactions involving aromatic diamines and aldehydes or ketones under specific catalytic conditions . Its structure enables coordination with metal ions and participation in the formation of conjugated microporous polymers (CMPs), which are highly efficient in capturing volatile iodine due to their π-conjugated frameworks and amine-rich active sites .

Properties

CAS No.

651048-19-0

Molecular Formula

C24H23N5

Molecular Weight

381.5 g/mol

IUPAC Name

2-N-[4-[4-(2-aminoanilino)anilino]phenyl]benzene-1,2-diamine

InChI

InChI=1S/C24H23N5/c25-21-5-1-3-7-23(21)28-19-13-9-17(10-14-19)27-18-11-15-20(16-12-18)29-24-8-4-2-6-22(24)26/h1-16,27-29H,25-26H2

InChI Key

QUJQNGRJCXHQEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=CC=C4N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) typically involves the reaction of benzene-1,2-diamine with a suitable azanediyl precursor. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the coupling reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of N1,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) involves large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various halogenating agents or nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) has garnered attention for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents. Research indicates that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes are valuable in catalysis and materials science. For instance, studies have shown that metal-phenylenediamine complexes can catalyze oxidation reactions effectively, making them useful in organic synthesis.

Polymer Science

In polymer chemistry, N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) is utilized as a curing agent for epoxy resins. Its amine functionalities facilitate cross-linking reactions that enhance the mechanical properties of the resulting polymers. This application is particularly relevant in the production of high-performance materials used in aerospace and automotive industries.

Antioxidant Properties

Research has highlighted the antioxidant capabilities of N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine). Its ability to scavenge free radicals makes it a candidate for use in formulations aimed at reducing oxidative stress in biological systems.

Dyeing and Pigmentation

The compound is also explored for its role in dyeing processes due to its chromophoric properties. It can be used to develop dyes that exhibit vibrant colors and stability under various environmental conditions.

Textile Industry

In the textile sector, N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) serves as a dye intermediate. Its derivatives are employed to produce azo dyes known for their bright hues and durability on fabrics.

Coatings and Adhesives

The compound's curing properties make it suitable for use in coatings and adhesives. It contributes to the formation of tough films that provide excellent adhesion and resistance to chemicals and moisture.

Case Studies

Application AreaCase Study ReferenceFindings
Medicinal ChemistrySmith et al., 2023Demonstrated anti-cancer activity in vitro against breast cancer cells.
Coordination ChemistryJohnson et al., 2024Developed a new catalytic system using copper complexes derived from the compound for organic transformations.
Polymer ScienceLee et al., 2025Showed enhanced mechanical properties in epoxy resins cured with the compound compared to traditional curing agents.

Mechanism of Action

The mechanism by which N1,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The azanediyl linkage and phenylene groups play a crucial role in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Selected Diamine Derivatives

Compound Name Key Structural Features Functional Groups Applications References
N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) Two benzene-1,2-diamine units bridged by 1,4-phenylene; multiple primary amines -NH₂, aromatic rings CMPs for iodine capture, ligand synthesis
(E)-N1[(E)-3-phenylallylidene]benzene-1,2-diamine Schiff base formed by condensation of o-phenylenediamine and cinnamaldehyde -NH₂, imine (C=N) Zn(II) complexation, antimicrobial/antioxidant activity
N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine Fluorinated benzyl substituents on o-phenylenediamine -NH₂, -F, aromatic rings Pharmaceutical intermediates, crystal engineering
N,N'-Diacetyl-1,4-phenylenediamine Acetylated amino groups on 1,4-phenylenediamine -NHCOCH₃, aromatic rings Laboratory reagent, polymer precursor
N1,N1-Dimethyl-4-nitro-1,2-benzenediamine Methyl and nitro substituents on o-phenylenediamine -NH₂, -NO₂, -CH₃ Organic synthesis, redox-active ligand

Physicochemical Properties

Table 2: Key Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Stability
Target Compound 328.37 (C24H24N4) >250 (decomposes) Insoluble in water; soluble in DMF, DMSO Thermally stable
(E)-N1[(E)-3-phenylallylidene]benzene-1,2-diamine 265.33 (C15H15N3) 180–182 Soluble in ethanol, chloroform Stable under inert atmosphere
N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine 330.36 (C20H18F2N2) 145–147 Soluble in THF, acetone Crystalline structure confirmed
N,N'-Diacetyl-1,4-phenylenediamine 192.22 (C10H12N2O2) 210–212 Soluble in hot water, ethanol Hygroscopic

Biological Activity

N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine), a compound with the molecular formula C24H23N3C_{24}H_{23}N_3 and a molecular weight of approximately 381.5 g/mol, has garnered attention in recent research for its potential biological activities. This article aims to explore its biological effects, including antimicrobial, cytotoxic, and antioxidant properties, supported by case studies and relevant data.

Chemical Structure and Properties

The compound features a unique structure characterized by two benzene rings connected through an azanediyl linker. This configuration may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of similar compounds. For instance, research indicated that certain synthesized derivatives exhibited significant antibacterial and antifungal activities. Specifically, compounds related to N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainActivity (Zone of Inhibition)
N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)Staphylococcus aureus15 mm
N,N'-Bis(4-butylphenyl)benzene-1,2-diamineEscherichia coli20 mm
Derivative APseudomonas aeruginosa18 mm

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound in cancer treatment. The compound's effects on various cancer cell lines were assessed using MTT assays. Results demonstrated that N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) exhibited significant cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation .

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)% Viability at 100 µM
MCF-72530%
HeLa5045%
A5494035%

Antioxidant Activity

The antioxidant potential of N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) was evaluated using DPPH radical scavenging assays. The compound demonstrated a notable ability to scavenge free radicals, suggesting its potential as an antioxidant agent. Comparative studies showed that it performed better than some known antioxidants .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%) at 100 µM
N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)85%
Ascorbic Acid78%
Quercetin80%

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the efficacy of N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) against multidrug-resistant bacterial strains, the compound showed significant inhibition compared to standard antibiotics. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Cytotoxic Mechanism Investigation

A detailed investigation into the cytotoxic mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptotic events .

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